molecular formula C19H19NO4 B2879081 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034483-55-9

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2879081
CAS RN: 2034483-55-9
M. Wt: 325.364
InChI Key: JFRCANLTJYZISF-UHFFFAOYSA-N
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Description

“N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is also known as 5-DBFPV, a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .


Molecular Structure Analysis

The molecular formula of this compound is C19H19NO4 and it has a molecular weight of 325.364. The exact structure and conformation of the molecule would require further analysis using techniques such as X-ray crystallography .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including the compound , have been studied for their potential as antimicrobial agents. Research has shown that certain benzofuran compounds exhibit in vitro antibacterial activities against a range of pathogens such as E. coli, S. aureus, Methicillin-resistant Staphylococcus aureus (MRSA), B. subtilis, and P. aeruginosa . The structure of benzofuran allows for the synthesis of various derivatives that can be optimized for enhanced antimicrobial efficacy.

Anticancer Properties

The benzofuran scaffold is recognized for its potential anticancer activity. Studies have evaluated the structure-activity relationship of benzofuran derivatives, finding that some compounds exhibit significant cytotoxic activity against cancer cell lines, such as head and neck cancer cells . The compound’s ability to inhibit cancer cell growth makes it a candidate for further research in cancer therapy.

Inhibitor of Fungi, Bacteria, and Virus Protein

2,3-Dihydrobenzofuran derivatives have been proposed as advantageous structures for designing small compound libraries aimed at inhibiting fungi, bacteria, and virus proteins. Molecular docking and dynamics studies suggest that these compounds can effectively interact with the active residues of various pathogens, offering a pathway to develop new drugs .

CO2 Capture and Storage

Amide-functionalized microporous organic polymers containing benzofuran units have shown promise in CO2 capture and storage. One study reported a CO2 capacity of 40 mL/g at 195 K and 1 bar, indicating the potential of benzofuran derivatives in environmental applications .

Drug Design and Pharmacokinetics

The physicochemical pharmacokinetics and drug-likeness of benzofuran derivatives have been assessed using online databases and molecular modeling techniques. These compounds, including the one , have been found to comply with the “Lipinski five rule,” suggesting their suitability as lead compounds in drug design .

Molecular Modeling and Dynamics

Benzofuran derivatives are used in molecular modeling to understand the biochemical operations of gene products and the role of molecules in biological systems. The compound’s structure allows for theoretical and computational modeling, contributing to drug design and the study of organic/inorganic/biomolecules .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As a stimulant and designer drug, it is likely to have potential for abuse and adverse health effects .

properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(8-13-2-4-16-14(9-13)6-7-22-16)20-19(21)15-3-5-17-18(10-15)24-11-23-17/h2-5,9-10,12H,6-8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRCANLTJYZISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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